amine hydrochloride CAS No. 1306605-32-2](/img/structure/B1442928.png)
[2-(3-Fluorophenyl)ethyl](propyl)amine hydrochloride
Descripción general
Descripción
“2-(3-Fluorophenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1306605-32-2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-(3-Fluorophenyl)ethylamine hydrochloride” is represented by the InChI code: 1S/C11H16FN.ClH/c1-2-7-13-8-6-10-4-3-5-11(12)9-10;/h3-5,9,13H,2,6-8H2,1H3;1H . This indicates that the molecule consists of a fluorophenyl group attached to an ethyl group, which is further connected to a propylamine group. The entire molecule is associated with a chloride ion.Physical And Chemical Properties Analysis
“2-(3-Fluorophenyl)ethylamine hydrochloride” is a powder at room temperature . It has a molecular weight of 217.71 .Aplicaciones Científicas De Investigación
Dopamine Receptor Affinity
Research has shown that compounds similar to 2-(3-Fluorophenyl)ethylamine hydrochloride exhibit binding affinities for dopamine receptors. For instance, a study by Claudi et al. (1990) synthesized 2-(4-fluoro-3-hydroxyphenyl)ethylamine and some N,N-dialkyl derivatives, finding that these compounds had varying affinities for D-1 and D-2 dopamine receptor subtypes (Claudi et al., 1990).
Antibacterial and Antioxidant Activities
A study conducted by Arutyunyan et al. (2012) involved the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives. These compounds exhibited significant antibacterial activity, though they did not effectively neutralize superoxide radicals (Arutyunyan et al., 2012).
Antidepressive Activity
The compound 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a derivative, was synthesized and evaluated for its antidepressant activities in a study by Tao Yuan (2012). The findings suggested potential antidepressant activity (Tao Yuan, 2012).
Cytotoxic Effects for Tumor Cell Lines
Research by Flefel et al. (2015) on compounds including 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one, which shares structural similarities with 2-(3-Fluorophenyl)ethylamine hydrochloride, indicated notable cytotoxic activity against tumor cell lines. This suggests potential applications in cancer therapy (Flefel et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propiedades
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-7-13-8-6-10-4-3-5-11(12)9-10;/h3-5,9,13H,2,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITGVAFEVUSSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC(=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Fluorophenyl)ethyl](propyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



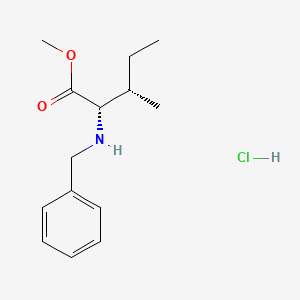
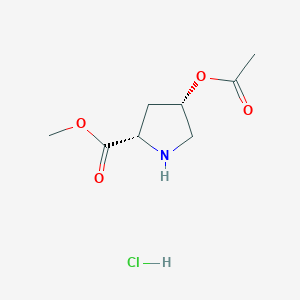
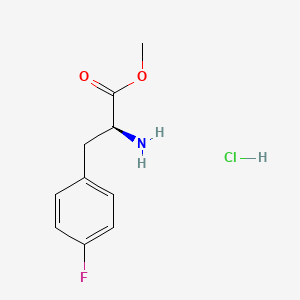
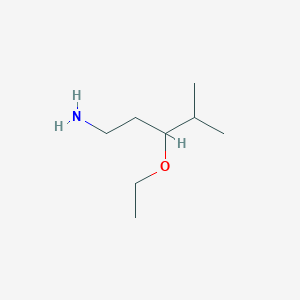
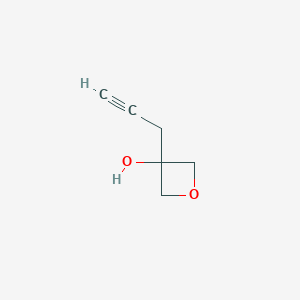
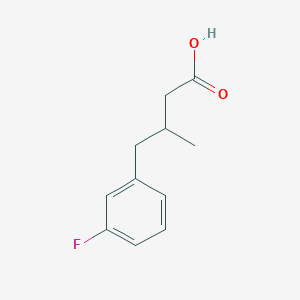
![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)
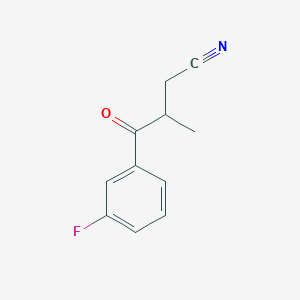
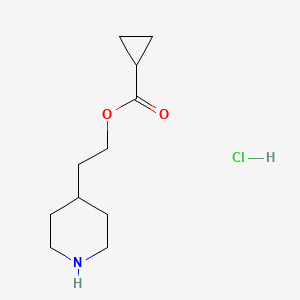
![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)
![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)
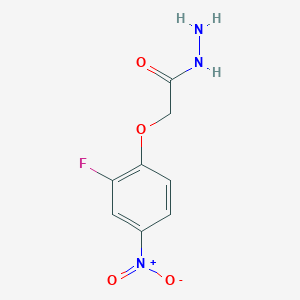
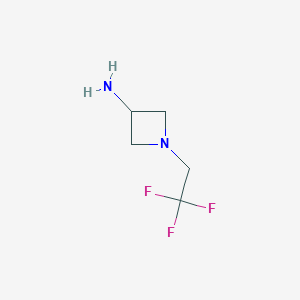
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)